

Spectroscopic Data of 4-Bromopyridine-3-boronic acid: A Technical Overview

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **4-Bromopyridine-3-boronic acid**

Cat. No.: **B582264**

[Get Quote](#)

Disclaimer: Publicly available, comprehensive experimental spectroscopic data (NMR, IR, and MS) for **4-Bromopyridine-3-boronic acid** is limited. This guide provides a technical overview of the expected spectroscopic characteristics and general methodologies for their acquisition. To illustrate the expected data, spectroscopic information for the closely related structural analog, 4-bromopyridine, is presented where available.

This document is intended for researchers, scientists, and professionals in drug development, offering a foundational understanding of the spectroscopic profile of **4-Bromopyridine-3-boronic acid** and the experimental protocols necessary for its analysis.

Spectroscopic Data Summary

The following tables summarize the available spectroscopic data for the analogous compound, 4-bromopyridine. This data can serve as a reference point for the analysis of **4-Bromopyridine-3-boronic acid**.

Table 1: ^1H NMR Data for 4-Bromopyridine

Parameter	Value (ppm)	Multiplicity
δ (A)	8.68	Doublet
δ (B)	7.73	Doublet

Solvent: DMSO-d6[1]

Table 2: Mass Spectrometry Data for 4-Bromopyridine

m/z Value	Interpretation
157	Molecular Ion [M] ⁺
159	Isotopic Peak [M+2] ⁺ due to ⁸¹ Br
78	Fragment corresponding to the pyridine ring

Ionization Method: Electron Ionization (EI)[2][3]

Experimental Protocols

The following are detailed, generalized protocols for acquiring NMR, IR, and MS spectra of a solid organic compound such as **4-Bromopyridine-3-boronic acid**.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol outlines the general procedure for obtaining a ¹H NMR spectrum.

- Sample Preparation:
 - Weigh approximately 5-25 mg of the solid sample.[4]
 - Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) to a final volume of about 0.6-0.7 mL in a clean, dry vial.[4][5]
 - If any solid particles remain, filter the solution through a pipette with a cotton or glass wool plug into a clean 5 mm NMR tube.[5]
 - Ensure the sample depth in the NMR tube is adequate, typically around 4-5 cm.
 - Cap the NMR tube and carefully label it.
- Data Acquisition:

- Insert the NMR tube into the spectrometer's spinner turbine.
- Place the sample into the NMR magnet.
- Lock the spectrometer onto the deuterium signal of the solvent.
- Shim the magnetic field to achieve optimal homogeneity.
- Acquire the ^1H NMR spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.
- Data Processing:
 - Apply Fourier transformation to the raw data.
 - Phase correct the spectrum.
 - Perform baseline correction.
 - Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).
 - Integrate the signals to determine the relative proton ratios.

2.2 Infrared (IR) Spectroscopy

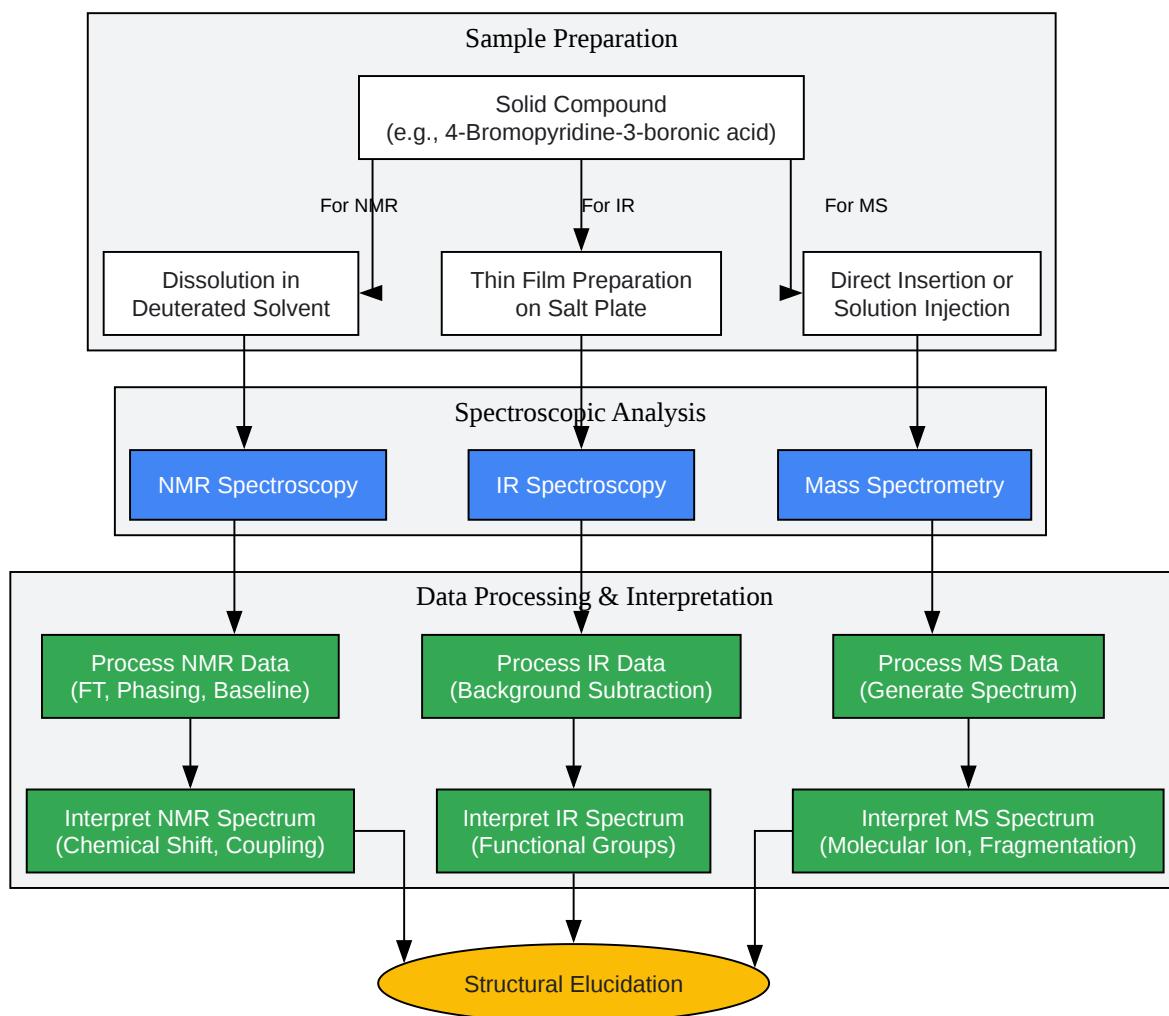
This protocol describes the thin solid film method for acquiring an FT-IR spectrum.

- Sample Preparation:
 - Place a small amount of the solid sample (a few milligrams) into a clean vial.
 - Add a few drops of a volatile solvent in which the sample is soluble (e.g., methylene chloride or acetone) to dissolve the solid.[6]
 - Using a pipette, apply a drop of the resulting solution onto the surface of a clean, dry salt plate (e.g., KBr or NaCl).[6]

- Allow the solvent to evaporate completely, leaving a thin film of the solid sample on the plate.[6]
- Data Acquisition:
 - Place the salt plate with the sample film into the sample holder of the FT-IR spectrometer.
 - Acquire a background spectrum of the clean, empty sample compartment.
 - Acquire the IR spectrum of the sample.
- Data Processing:
 - The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
 - Label the significant peaks with their corresponding wavenumbers (cm⁻¹).

2.3 Mass Spectrometry (MS)

This protocol outlines a general procedure for obtaining a mass spectrum using electron ionization (EI).


- Sample Preparation:
 - For volatile solids, the sample can be introduced via a direct insertion probe. A small amount of the solid is placed in a capillary tube at the end of the probe.
 - Alternatively, the sample can be dissolved in a volatile solvent, and a small volume of the solution is injected into the instrument.[7]
- Data Acquisition:
 - The sample is introduced into the ion source of the mass spectrometer, where it is vaporized.[7]
 - The gaseous molecules are bombarded with a high-energy electron beam, causing ionization and fragmentation.[8][9]

- The resulting positively charged ions are accelerated into the mass analyzer.[7][8]
- The mass analyzer separates the ions based on their mass-to-charge (m/z) ratio.[9][10]
- The detector records the abundance of each ion at a specific m/z value.[11]

- Data Processing:
 - The data is processed by the instrument's software to generate a mass spectrum, which is a plot of relative ion abundance versus m/z.
 - The molecular ion peak (if present) is identified to determine the molecular weight of the compound.
 - The fragmentation pattern is analyzed to gain structural information.

Visualized Workflow for Spectroscopic Analysis

The following diagram illustrates a general workflow for the spectroscopic characterization of a chemical compound.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-Bromopyridine(1120-87-2) 1H NMR [m.chemicalbook.com]
- 2. 4-Bromopyridine | C5H4BrN | CID 14268 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-Bromopyridine [webbook.nist.gov]
- 4. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 5. How To [chem.rochester.edu]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. microbenotes.com [microbenotes.com]
- 10. fiveable.me [fiveable.me]
- 11. Mass Spectrometry :: Introduction, Principle of Mass Spectrometry, Components of Mass Spectrometer, Applications [premierbiosoft.com]
- To cite this document: BenchChem. [Spectroscopic Data of 4-Bromopyridine-3-boronic acid: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b582264#spectroscopic-data-of-4-bromopyridine-3-boronic-acid-nmr-ir-ms>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com